REACTION_CXSMILES
|
C1C=C[C:4]2[O:11][C:9](=[O:10])[CH2:8][CH2:7][C:5]=2C=1.C([Li])CCC.CCCCCC.[CH2:23]([O:25][CH2:26][CH3:27])[CH3:24]>>[O:25]1[C:26]2[C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:5]=[CH:4][C:27]=2[CH2:24][CH2:23]1
|
Name
|
|
Quantity
|
0.338 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)CCC(=O)O2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 20° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to -78° C.
|
Type
|
CUSTOM
|
Details
|
carbon dioxide was bubbled through for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 20° C.
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ether
|
Type
|
ADDITION
|
Details
|
A solution of 10% aqueous HCl was added to the aqueous phase until the pH was less than 1
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with ether
|
Type
|
WASH
|
Details
|
the ether washed with saturated sodium chloride solution
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C(=CC=C2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.175 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |